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Compound of Interest

Compound Name:
3-(4-Bromophenyl)-1-(4-

methoxyphenyl)propan-1-one

CAS No.: 150405-65-5

Cat. No.: B1441308

Get Quote

Executive Summary
In drug development, the molecular formula C16H15BrO2 represents a critical chemical space

often occupied by functionalized aromatic building blocks. Two distinct isomeric scaffolds

dominate this formula:

-Halo Esters (e.g., Ethyl 2-bromo-2,2-diphenylacetate) and Brominated Dihydrochalcones (e.g.,
1-(4-bromophenyl)-3-(4-methoxyphenyl)propan-1-one).

Differentiating these isomers is not merely an academic exercise; it is essential for verifying

synthetic pathways and identifying metabolic soft spots. This guide objectively compares the

mass spectrometry (MS) performance of these scaffolds, focusing on the mechanistic

divergence between Electron Ionization (EI) and Electrospray Ionization (ESI).[1]

Key Insight: The lability of the Carbon-Bromine (C-Br) bond is the primary discriminator.

Aliphatic tertiary bromides (Scaffold A) exhibit rapid debromination, whereas aromatic bromides
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(Scaffold B) retain the halogen label in daughter ions.

Structural Candidates & Experimental Setup
To provide a grounded comparison, we analyze two representative isomers.

Feature Scaffold A: The Labile Ester
Scaffold B: The Stable

Ketone

Chemical Name
Ethyl 2-bromo-2,2-

diphenylacetate

1-(4-bromophenyl)-3-(4-

methoxyphenyl)propan-1-one

Structure Class -Halo Ester (Tertiary Alkyl

Halide)
Dihydrochalcone (Aryl Halide)

C-Br Bond Type C-Br (Weak, Sterically

Strained)
Ar-Br (Strong, Conjugated)

Key Functionality
Ester cleavage, Carbocation

stability
-Cleavage, McLafferty

Rearrangement

Experimental Protocol (Standardized)
For reproducible fragmentation data, ensure the following parameters:

Sample Preparation: Dissolve 0.1 mg analyte in 1 mL MeOH (LC-MS) or Hexane (GC-MS).

Note: Avoid protic solvents for Scaffold A if storing >1hr due to potential solvolysis.

GC-MS (EI) Settings:

Source Temp: 230°C

Electron Energy: 70 eV

Transfer Line: 280°C

LC-MS/MS (ESI) Settings:
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Mode: Positive (+ESI)

Capillary Voltage: 3.5 kV

Collision Energy (CID): Stepped 10-40 eV

Comparative Fragmentation Analysis
The Isotopic Signature (The Anchor)
Both isomers display the characteristic 1:1 doublet for the parent ion

or

, typically at m/z 318 (

Br) and m/z 320 (

Br). This doublet is the first checkpoint for validation.

Scaffold A: Ethyl 2-bromo-2,2-diphenylacetate
Dominant Mechanism: Steric Relief & Carbocation Stabilization. The tertiary C-Br bond is

exceptionally weak due to the stability of the resulting diphenyl-stabilized carbocation.

Primary Pathway (EI): Rapid loss of the bromine radical (

) leads to the base peak at m/z 239. The parent ion (m/z 318/320) is often vanishingly small
or absent.

Secondary Pathway: Loss of the ethoxy group (

) or the ester functionality.

Diagnostic Ions (Scaffold A):

m/z 239:

(Base Peak, Diphenylacetate cation).

m/z 167:
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. Formed by subsequent loss of

.

m/z 165: Fluorenyl cation (Cyclization product).

Scaffold B: Brominated Dihydrochalcone
Dominant Mechanism:

-Cleavage & Charge Retention on Aromatic Rings. The aromatic C-Br bond is robust.
Fragmentation is driven by the carbonyl group.

Primary Pathway (EI):

-cleavage adjacent to the carbonyl. The charge prefers the benzoyl fragment.

Secondary Pathway: McLafferty rearrangement is possible if

-hydrogens are accessible, though less favored than simple

-cleavage in this rigid system.

Diagnostic Ions (Scaffold B):

m/z 318/320:

(Strong intensity, stable aromatic system).

m/z 183/185:

(Bromobenzoyl cation). Crucial: The doublet pattern is retained here.

m/z 135:

(Methoxy-phenethyl cation).

Visualization of Pathways[3]
Diagram 1: Fragmentation Logic Flow
The following diagram illustrates the divergent pathways for the two isomers.
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Scaffold A: Ethyl 2-bromo-2,2-diphenylacetate
(Labile Alkyl Bromide)

Scaffold B: Brominated Dihydrochalcone
(Stable Aryl Bromide)

Parent Ion
[M]+ m/z 318/320
(Weak Intensity)

Diphenylacetate Cation
[M - Br]+
m/z 239

(BASE PEAK)

- Br (79/81)

Diphenylmethyl Cation
[Ph2CH]+
m/z 167

- COOEt (73)

Fluorenyl Cation
m/z 165

- H2 (Cyclization)

Parent Ion
[M]+ m/z 318/320
(High Intensity)

Bromobenzoyl Cation
[Br-Ph-CO]+
m/z 183/185

(Retains Isotope Pattern)

Alpha Cleavage

Methoxy-phenethyl Cation
[MeO-Ph-C2H4]+

m/z 135

Alpha Cleavage (Charge Remote)

Bromophenyl Cation
[Br-Ph]+

m/z 155/157

- CO (28)

Click to download full resolution via product page

Figure 1: Comparative fragmentation trees. Note the immediate loss of Bromine in Scaffold A

versus the retention of the Bromine doublet in the fragments of Scaffold B.

Summary Data Tables
Table 1: Diagnostic Ion Comparison (EI Source)
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m/z Value Scaffold A (Ester) Scaffold B (Ketone)
Structural
Assignment

318/320 < 5% (Weak) > 40% (Strong) Molecular Ion

239 100% (Base) Absent (Stabilized

Carbocation)

183/185 Absent High Intensity
Bromobenzoyl Cation

(Isotopic Doublet)

167 High Absent Diphenylmethyl Cation

135 Absent Medium
Methoxy-phenethyl

fragment

Table 2: Method Performance Guide
Requirement Recommended Method Rationale

Confirm Molecular Weight ESI (Soft)

Scaffold A is too fragile for EI;

ESI preserves the

or

adducts.

Locate Bromine Position EI (Hard)

EI fragmentation clearly

distinguishes Aryl-Br (retained

in fragments) vs. Alkyl-Br (lost

immediately).

Quantification MRM (Triple Quad)

Scaffold A: Transition 318 ->

239. Scaffold B: Transition 318

-> 183.

Expert Insights & Troubleshooting
The "Ghost" Peak Phenomenon
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When analyzing Scaffold A (Ethyl bromodiphenylacetate) by GC-MS, researchers often

observe a peak at m/z 238 instead of 239.

Cause: Thermal degradation in the GC inlet. The molecule undergoes thermal elimination of

HBr before ionization, forming the alkene (Ethyl diphenylacrylate, MW 266) or cyclized

products.

Solution: Lower the inlet temperature to 200°C or switch to LC-MS (ESI) where thermal

stress is minimized.

Adduct Formation in ESI
In Positive ESI, Scaffold A does not protonate easily due to the electron-withdrawing bromine

reducing the basicity of the ester carbonyl.

Observation: You will likely see

(m/z 341/343) or

(m/z 336/338) rather than

.

Protocol: Add 5mM Ammonium Formate to the mobile phase to drive consistent adduct

formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemistry.stackexchange.com [chemistry.stackexchange.com]

2. Ethyl-α-bromophenyl acetate [webbook.nist.gov]

3. Ethyl bromide [webbook.nist.gov]

4. Ethyl-α-bromophenyl acetate [webbook.nist.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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